3-(Benzyloxy)-4-bromopyridine
CAS No.:
Cat. No.: VC13511155
Molecular Formula: C12H10BrNO
Molecular Weight: 264.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10BrNO |
|---|---|
| Molecular Weight | 264.12 g/mol |
| IUPAC Name | 4-bromo-3-phenylmethoxypyridine |
| Standard InChI | InChI=1S/C12H10BrNO/c13-11-6-7-14-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
| Standard InChI Key | UYETUTWENFUDAO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=CN=C2)Br |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CN=C2)Br |
Introduction
Chemical and Structural Properties
Molecular Characteristics
3-(Benzyloxy)-4-bromopyridine has a molecular weight of 264.12 g/mol and the CAS number 132330-98-4 . Its structure combines a pyridine core with a benzyloxy group (–OCH₂C₆H₅) at position 3 and a bromine atom at position 4 (Figure 1). The benzyloxy group enhances solubility in organic solvents, while the bromine atom serves as a reactive site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀BrNO | |
| Molecular Weight | 264.12 g/mol | |
| Solubility | Soluble in DMSO, DMF, THF | |
| Storage Conditions | Room temperature (RT) | |
| Purity | >98% (HPLC) |
The compound’s stability under ambient conditions makes it suitable for long-term storage, though solutions in dimethyl sulfoxide (DMSO) should be aliquoted to prevent freeze-thaw degradation .
Synthetic Pathways
Electrophilic Bromination and Alkylation
The synthesis of 3-(benzyloxy)-4-bromopyridine typically begins with pyridine derivatives. A common route involves:
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O-Functionalization: Introducing a hydroxyl group at position 3 of pyridine via lithiation followed by oxidation.
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Benzylation: Protecting the hydroxyl group with a benzyl moiety using benzyl chloride and a base like triethylamine.
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Bromination: Electrophilic bromination at position 4 using N-bromosuccinimide (NBS) under radical initiation .
For example, 3-hydroxypyridine undergoes benzylation to yield 3-(benzyloxy)pyridine, which is subsequently brominated to introduce the bromine atom. This method achieves moderate yields (50–70%) and requires purification via column chromatography .
Alternative Approaches
Biological Activity and Mechanisms
Cytochrome P450 Inhibition
3-(Benzyloxy)-4-bromopyridine exhibits inhibitory activity against CYP1A2 and CYP2D6, two cytochrome P450 isoforms critical for drug metabolism. By competitively binding to these enzymes, the compound alters the pharmacokinetics of co-administered drugs, potentially increasing their plasma concentrations.
Table 2: Enzyme Inhibition Profile
| Enzyme | IC₅₀ (μM) | Implications |
|---|---|---|
| CYP1A2 | 15.2 | Affects metabolism of theophylline |
| CYP2D6 | 22.8 | Alters processing of β-blockers |
IC₅₀ values are estimated from in vitro assays.
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The compound serves as a precursor for kinase inhibitors and anti-inflammatory agents. For instance:
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Anticancer Agents: Coupling with boronic acids yields pyridine-based inhibitors targeting EGFR and VEGFR2 kinases.
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Anti-Inflammatory Drugs: Functionalization at the bromine site produces COX-2 inhibitors with reduced gastrointestinal toxicity.
Radiolabeling Studies
The bromine atom allows for isotopic substitution with ⁷⁶Br or ⁸²Br, enabling positron emission tomography (PET) imaging of drug distribution in vivo .
Structural Analogues and Comparative Analysis
2,6-Bis(benzyloxy)-3-bromopyridine
This analogue features additional benzyloxy groups at positions 2 and 6, enhancing steric hindrance and altering reactivity. It is synthesized via sequential benzylation and bromination, achieving yields of 40–60% .
3-(Benzyloxy)-2-bromopyridine
Positional isomerism at the bromine site (position 2 vs. 4) significantly impacts biological activity. The 2-bromo derivative shows weaker CYP inhibition (IC₅₀ > 50 μM) but greater solubility in aqueous buffers .
Table 3: Comparison of Pyridine Analogues
| Compound | Bromine Position | Key Property |
|---|---|---|
| 3-(Benzyloxy)-4-bromopyridine | 4 | Strong CYP inhibition |
| 3-(Benzyloxy)-2-bromopyridine | 2 | High aqueous solubility |
| 2,6-Bis(benzyloxy)-3-bromo | 3 | Steric hindrance limits reactivity |
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